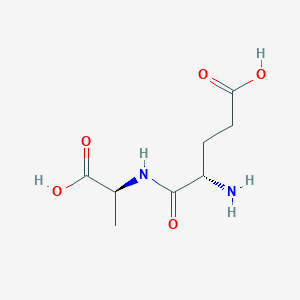

Glu-Ala is a dipeptide formed from L-alpha-glutamyl and L-alanine residues. It has a role as a metabolite.

Glutamylalanine

CAS No.: 21064-18-6

Cat. No.: VC2351206

Molecular Formula: C8H14N2O5

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21064-18-6 |

|---|---|

| Molecular Formula | C8H14N2O5 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 |

| Standard InChI Key | JZDHUJAFXGNDSB-WHFBIAKZSA-N |

| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

| SMILES | CC(C(=O)O)NC(=O)C(CCC(=O)O)N |

| Canonical SMILES | CC(C(=O)O)NC(=O)C(CCC(=O)O)N |

Introduction

Chemical Structure and Identification

Molecular Structure and Nomenclature

Glutamylalanine exists in different isomeric forms, with the two primary variants being the alpha-linked and gamma-linked forms. The gamma-linked form (L-gamma-Glutamyl-L-alanine) is particularly well-characterized and biologically significant.

The gamma-linked form has the following properties:

-

Molecular Weight: 218.2072 (average), 218.090271568 (monoisotopic)

-

IUPAC Name: (2S)-2-amino-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid

The traditional alpha-linked glutamylalanine has the following identifiers:

-

Similar molecular formula and weight, but with a different structural arrangement

Chemical Representation

Both forms of glutamylalanine can be represented using standardized chemical notation systems:

L-gamma-Glutamyl-L-alanine:

-

SMILES Notation: CC@HC(O)=O

-

InChI: InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1

Traditional Glutamylalanine:

-

SMILES: CC@HC(O)=O

Isomeric Variants

Multiple isomers of glutamylalanine exist, varying in the configuration of the amino acids and the position of the peptide bond:

-

L-gamma-Glutamyl-L-alanine: The most common form, with L-configuration amino acids and gamma-linkage

-

Traditional Glutamylalanine: Alpha-linked form with the peptide bond at the alpha-carboxyl group of glutamate

-

N-gamma-L-Glutamyl-D-alanine: Contains the D-isomer of alanine instead of the L-isomer, detected in common peas and pulses

Physical and Chemical Properties

Physical Characteristics

The physical properties of L-gamma-Glutamyl-L-alanine have been well-documented:

Chemical Classification

Glutamylalanine belongs to several important chemical classifications:

-

Dipeptides: Organic compounds containing exactly two alpha-amino acids joined by a peptide bond

-

N-acyl-alpha amino acids and derivatives: Compounds containing an alpha amino acid with an acyl group at its terminal nitrogen atom

Chemical Reactivity

The reactive properties of glutamylalanine are primarily determined by its functional groups:

-

Carboxyl Groups: Both glutamate and alanine components contribute carboxyl groups, giving the molecule acidic properties

-

Amino Group: The free amino group on the glutamate portion provides basic characteristics and potential for further reactions

-

Peptide Bond: The amide linkage between the amino acids provides stability while still allowing for enzymatic hydrolysis

Biochemical Significance

Metabolic Pathways

Glutamylalanine plays a significant role in several metabolic pathways:

-

Glutathione Metabolism: Gamma-glutamylalanine is a natural substrate for the enzyme gamma-glutamylcyclotransferase (EC 2.3.2.2) in the glutathione metabolism pathway

-

Peptide Degradation: Cytosolic peptidases in human erythrocytes can hydrolyze glutamylalanine in a process describable by Michaelis-Menten kinetics

-

Amino Acid Supply: The breakdown of glutamylalanine yields glutamate and alanine, which can enter other metabolic pathways

Enzymatic Interactions

Glutamylalanine interacts with several enzymes:

-

Gamma-Glutamylcyclotransferase: This enzyme cleaves gamma-glutamylalanine to produce L-5-oxoproline

-

Cytosolic Peptidases: Found in erythrocytes, these have a high capacity to hydrolyze glutamylalanine

-

Membrane Transport Systems: These facilitate the entry of glutamylalanine into cells, particularly erythrocytes

Biological Functions

Role in Human Erythrocytes

Glutamylalanine serves a critical function in human red blood cells:

-

Glutamate Supply: Human erythrocytes are essentially impermeable to free glutamate, yet require this amino acid for glutathione synthesis

-

Concentration Gradient: The intracellular glutamate concentration in erythrocytes is approximately five times that of plasma, requiring specialized transport mechanisms

-

Transport Solution: Glutamylalanine provides a means to deliver glutamate into erythrocytes, circumventing the impermeability to free glutamate

Transport Mechanisms

The transport of glutamylalanine into cells occurs through specialized mechanisms:

-

Saturable Membrane Transport: Glutamylalanine enters human erythrocytes through systems describable by Michaelis-Menten kinetics

-

Rate-Limiting Step: The transport process, rather than the subsequent hydrolysis, is the rate-determining step in the pathway leading to intracellular glutamate production

-

Human Oligopeptide Transporter (hPepT1): Located in the small intestine, this transporter facilitates the absorption of glutamylalanine and other di- and tripeptides

Distribution in Nature

Glutamylalanine has been identified in various organisms:

-

Plants: The D-alanine form has been detected in common peas (Pisum sativum) and pulses

-

Humans: Present in human systems, particularly as part of metabolic pathways

Research and Therapeutic Applications

Drug Delivery Systems

The transport properties of glutamylalanine have inspired research into potential therapeutic applications:

-

Enhanced Permeability: The transport mechanisms of glutamylalanine are being tested as a strategy to increase intestinal permeability for larger biologically active molecules

-

hPepT1-Mediated Transport: Researchers are exploring the potential to transport dipeptide-coupled active drug substances via the hPepT1 transporter

-

Targeted Delivery: Coupling drugs with peptides like glutamylalanine might allow for more targeted delivery to specific tissues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume